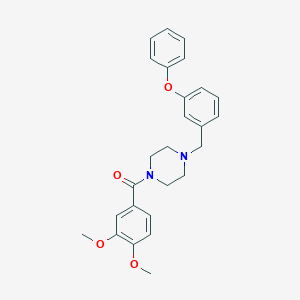![molecular formula C25H26N2O4 B247860 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine, also known as MPNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPNP is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a key role in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine for lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer agents. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine. One potential direction is the development of new analogs of this compound with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of new therapeutic strategies for the treatment of cancer. Additionally, the potential applications of this compound in other fields of scientific research, such as materials science and nanotechnology, could also be explored.
Métodos De Síntesis
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is synthesized through a specific method that involves the reaction of 4-methylphenol with acetic anhydride and sodium acetate to form 1-(4-methylphenoxy)acetate. This intermediate is then reacted with 2-naphthol in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. This compound has been found to exhibit potent antitumor activity, and has been studied for its potential as an anticancer agent.
Propiedades
Fórmula molecular |
C25H26N2O4 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H26N2O4/c1-19-6-9-22(10-7-19)30-17-24(28)26-12-14-27(15-13-26)25(29)18-31-23-11-8-20-4-2-3-5-21(20)16-23/h2-11,16H,12-15,17-18H2,1H3 |
Clave InChI |
PWWRNWPBMFGQJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247782.png)
![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247795.png)
![1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247796.png)
![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)